Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate with an appropriate amine source. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a suitable solvent. The reaction temperature and time are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to meet the stringent requirements of industrial production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as in the presence of a catalyst and at specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate include:
- Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-6-10(14)13(15)7-4-5-8-13/h10H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTWRNPATYORKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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